Alexa Fluor 532

Description

BenchChem offers high-quality Alexa Fluor 532 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alexa Fluor 532 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

477876-64-5 |

|---|---|

Molecular Formula |

C34H33N3O11S2 |

Molecular Weight |

723.8 g/mol |

IUPAC Name |

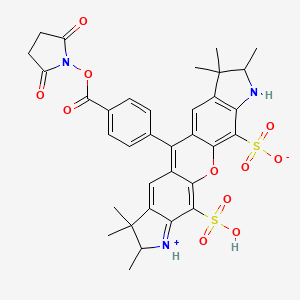

12-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,8,8,16,16,17-hexamethyl-20-sulfo-2-oxa-6-aza-18-azoniapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5(9),10,12,14,18-heptaene-4-sulfonate |

InChI |

InChI=1S/C34H33N3O11S2/c1-15-33(3,4)21-13-19-25(17-7-9-18(10-8-17)32(40)48-37-23(38)11-12-24(37)39)20-14-22-27(36-16(2)34(22,5)6)31(50(44,45)46)29(20)47-28(19)30(26(21)35-15)49(41,42)43/h7-10,13-16,35H,11-12H2,1-6H3,(H,41,42,43)(H,44,45,46) |

InChI Key |

WHVNXSBKJGAXKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(N1)C(=C3C(=C2)C(=C4C=C5C(=[NH+]C(C5(C)C)C)C(=C4O3)S(=O)(=O)O)C6=CC=C(C=C6)C(=O)ON7C(=O)CCC7=O)S(=O)(=O)[O-])(C)C |

Origin of Product |

United States |

Alexa Fluor 532: A Comprehensive Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Alexa Fluor 532

Alexa Fluor 532 is a bright, photostable, yellow-fluorescent dye frequently employed in a multitude of biological research applications.[1][2] Its utility stems from its excellent spectral characteristics, including a high quantum yield and strong absorbance at the 532 nm laser line, which is common on many fluorescence instruments.[3][4] This fluorophore is particularly valuable for multicolor imaging and flow cytometry experiments due to its narrow emission spectrum, which minimizes spectral overlap with other common fluorophores.[4] Furthermore, its relative insensitivity to pH over a wide range ensures stable fluorescence signals in various experimental conditions, including live-cell imaging.[1][2] Key applications of Alexa Fluor 532 include immunofluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies.[4][5]

Physicochemical and Spectroscopic Properties

The performance of a fluorophore is defined by its specific physicochemical and spectroscopic properties. Alexa Fluor 532 exhibits a favorable combination of these characteristics, making it a robust tool for sensitive detection in complex biological samples. A summary of these properties is presented below.

| Property | Value | Reference |

| Excitation Maximum | 532 nm | [1][3] |

| Emission Maximum | 554 nm | [1][3] |

| Molar Extinction Coefficient | 81,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield | 0.61 | [3] |

| Recommended Laser Line | 532 nm (Frequency-doubled Nd:YAG) | [1][2] |

| Spectrally Similar Dyes | Cy®3, TRITC, iFluor® 514, iFluor® 546 | [3] |

Key Research Applications and Experimental Protocols

Immunofluorescence (IF) Microscopy

Immunofluorescence is a powerful technique for visualizing the subcellular localization of specific proteins or other antigens within cells and tissues. Alexa Fluor 532-conjugated secondary antibodies are widely used in this application due to their brightness and photostability, which allow for the acquisition of high-resolution images. A common application is the visualization of cytoskeletal components, such as microtubules, by targeting proteins like α-tubulin.[5][6]

This protocol provides a general guideline for the indirect immunofluorescence staining of α-tubulin in cultured mammalian cells.

Materials:

-

Cultured mammalian cells on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Mouse anti-α-tubulin antibody

-

Secondary antibody: Alexa Fluor 532-conjugated goat anti-mouse IgG

-

Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

-

Cell Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the Alexa Fluor 532-conjugated secondary antibody in Blocking Buffer. Protect from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS for 5 minutes each in the dark.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI.

-

Seal the coverslips with nail polish.

-

Visualize the fluorescence using a microscope equipped with appropriate filters for Alexa Fluor 532 (Excitation/Emission: ~532/554 nm) and DAPI (Excitation/Emission: ~358/461 nm).

-

Immunofluorescence Staining Workflow

Flow Cytometry

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream. Alexa Fluor 532 is well-suited for flow cytometry, particularly in multicolor panels, as it can be excited by the 532 nm laser, leaving the popular 488 nm laser free for other fluorophores like FITC or GFP.[3][7] It is commonly used for immunophenotyping, cell cycle analysis, and apoptosis detection.

This protocol describes the staining of cell surface markers on PBMCs for flow cytometric analysis.

Materials:

-

Isolated human PBMCs

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Primary antibody conjugated to Alexa Fluor 532 (e.g., anti-CD4-Alexa Fluor 532)

-

Isotype control antibody conjugated to Alexa Fluor 532

-

Fixation/Permeabilization solution (if intracellular staining is required)

Procedure:

-

Cell Preparation:

-

Adjust the PBMC suspension to a concentration of 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

-

-

Antibody Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

Add the Alexa Fluor 532-conjugated primary antibody at the manufacturer's recommended concentration to the sample tube.

-

Add the corresponding Alexa Fluor 532-conjugated isotype control to a separate tube as a negative control.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Wash:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant the supernatant.

-

-

Resuspension and Analysis:

-

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with a 532 nm laser.

-

Flow Cytometry Staining Workflow

Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[] This technique is highly sensitive to the distance between the donor and acceptor fluorophores (typically 1-10 nm) and is therefore a powerful tool for studying molecular interactions, such as protein-protein interactions and conformational changes.[][9] Alexa Fluor 532 can serve as either a donor or an acceptor in a FRET pair, depending on the spectral properties of its partner fluorophore.

The choice of a FRET partner for Alexa Fluor 532 depends on the specific experimental requirements. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.

-

Alexa Fluor 532 as a Donor: Potential acceptors include Alexa Fluor 555, Alexa Fluor 568, and Alexa Fluor 594.

-

Alexa Fluor 532 as an Acceptor: Potential donors include Alexa Fluor 488.

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value is critical for quantitative FRET analysis and can be calculated or found in published tables. For the Alexa Fluor 488 (donor) and Alexa Fluor 532 (acceptor) pair, the calculated R₀ is approximately 60 Å (6 nm).

This protocol outlines a general procedure for detecting the interaction between two proteins, Protein X and Protein Y, using FRET microscopy in live cells.

Materials:

-

Live cells expressing Protein X fused to a donor fluorophore (e.g., Alexa Fluor 488) and Protein Y fused to an acceptor fluorophore (e.g., Alexa Fluor 532).

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor).

Procedure:

-

Sample Preparation:

-

Culture cells expressing the fluorescently tagged proteins on a suitable imaging dish.

-

-

Image Acquisition:

-

Donor Channel: Excite the donor (e.g., Alexa Fluor 488 at ~488 nm) and collect the emission in the donor channel (e.g., ~500-540 nm).

-

Acceptor Channel: Excite the acceptor (e.g., Alexa Fluor 532 at ~532 nm) and collect the emission in the acceptor channel (e.g., ~550-600 nm).

-

FRET Channel: Excite the donor (e.g., ~488 nm) and collect the emission in the acceptor channel (e.g., ~550-600 nm). An increased signal in this channel is indicative of FRET.

-

-

Data Analysis:

-

Correct for spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation wavelength.

-

Calculate FRET efficiency using established algorithms (e.g., sensitized emission method or acceptor photobleaching).

-

FRET Detection of Protein Interaction

Advanced Applications and Considerations

Beyond the core applications detailed above, Alexa Fluor 532 is also utilized in more advanced techniques such as super-resolution microscopy , including dSTORM (direct stochastic optical reconstruction microscopy).[1][2] Its photostability is a key attribute for these methods, which require repeated excitation cycles.

When designing experiments with Alexa Fluor 532, it is crucial to select the appropriate filters and laser lines to optimize signal detection and minimize crosstalk in multicolor experiments. Proper controls, including isotype controls in flow cytometry and single-labeled samples in FRET experiments, are essential for accurate data interpretation. The high signal-to-nonspecific binding ratio of Alexa Fluor 532 makes it a reliable choice for sensitive applications.[10]

References

- 1. Apoptosis Reagents and Kits | Fisher Scientific [fishersci.com]

- 2. Alexa Fluor 532 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Alexa Fluor® 532 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 5. Alexa Fluor 532 Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. alpha Tubulin Antibody (TU-01) [Alexa Fluor® 532] (NB500-333AF532): Novus Biologicals [novusbio.com]

- 7. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]

- 9. tele.agh.edu.pl [tele.agh.edu.pl]

- 10. researchgate.net [researchgate.net]

Alexa Fluor 532 excitation and emission spectra

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and applications of Alexa Fluor 532, a bright and photostable yellow-fluorescent dye. Detailed experimental protocols and visual workflows are included to facilitate its integration into various research applications.

Core Spectroscopic and Physical Properties

Alexa Fluor 532 is a versatile fluorophore well-suited for a variety of fluorescence-based assays. Its high quantum yield and large extinction coefficient contribute to its bright signal, while its pH insensitivity ensures stable fluorescence in diverse experimental conditions, including live-cell imaging.[1][2][3] The key quantitative characteristics of this dye are summarized below.

| Property | Value | Reference |

| Excitation Maximum | 532 nm | [1][2][4][5][6] |

| Emission Maximum | 554 nm | [1][2][4][6] |

| Molar Absorptivity (Extinction Coefficient) | 81,000 cm⁻¹M⁻¹ | [4][5][7] |

| Quantum Yield | 0.61 | [4] |

| Recommended Laser Line | 532 nm (e.g., frequency-doubled Nd:YAG) | [2][3][8] |

| Common Filter Set | 555/20 or similar TRITC/Cy3 sets | [4] |

| Molecular Weight (Succinimidyl Ester) | ~724 g/mol | [3] |

Experimental Protocols

Detailed methodologies for common applications of Alexa Fluor 532 are provided below, including protein labeling, immunofluorescence, and flow cytometry.

Protein and Antibody Labeling with Alexa Fluor 532 NHS Ester

This protocol describes the conjugation of Alexa Fluor 532 succinimidyl (NHS) ester to primary amines on a target protein, such as an antibody.

Materials:

-

Purified protein (2 mg/mL in amine-free buffer like PBS)

-

Alexa Fluor 532 NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate, pH ~8.3

-

Purification column (e.g., size-exclusion chromatography)

-

Phosphate-buffered saline (PBS)

Methodology:

-

Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If Tris or glycine (B1666218) buffers are present, dialyze the protein against PBS. Adjust the protein concentration to 2 mg/mL.[9]

-

Reaction Buffer Preparation: Prepare a 1 M solution of sodium bicarbonate. For each 0.5 mL of protein solution, 50 µL of this buffer will be needed.[9]

-

Reaction Setup:

-

Incubation: Cap the vial and mix thoroughly. Incubate for 1 hour at room temperature, protected from light. Gentle stirring may be beneficial.[9]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion purification column pre-equilibrated with PBS. The first colored band to elute will be the Alexa Fluor 532-conjugated protein.[9]

-

Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 530 nm (A₅₃₀).[9]

-

Calculate the protein concentration:

-

Protein Conc. (M) = [A₂₈₀ - (A₅₃₀ × CF)] / ε_protein (where CF is the correction factor, ~0.11 for this dye, and ε_protein is the molar extinction coefficient of the protein).

-

-

Calculate the dye concentration:

-

Dye Conc. (M) = A₅₃₀ / 81,000[9]

-

-

Calculate the DOL: DOL = Dye Conc. / Protein Conc. An optimal DOL for antibodies is typically between 3 and 8.[9]

-

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA, aliquot, and freeze at -20°C.[9]

Immunofluorescence (IF) Staining

This protocol provides a general workflow for indirect immunofluorescence staining of cells using a primary antibody and an Alexa Fluor 532-conjugated secondary antibody.

Materials:

-

Cells cultured on coverslips

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody (specific to the target of interest)

-

Alexa Fluor 532-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Methodology:

-

Cell Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is not needed for cell surface targets).

-

-

Blocking: Wash cells three times with PBS, then incubate with Blocking Buffer for 1 hour at room temperature to reduce nonspecific antibody binding.[10]

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each to remove unbound primary antibody.[10]

-

Secondary Antibody Incubation: Dilute the Alexa Fluor 532-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.[10]

-

Counterstaining and Mounting:

-

Wash cells three times with PBS for 5 minutes each, protected from light.

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

-

Imaging: Visualize the sample using a fluorescence microscope equipped with filters suitable for Alexa Fluor 532 (Excitation: ~532 nm, Emission: ~554 nm).

Flow Cytometry Staining

This protocol outlines a general procedure for staining suspended cells for flow cytometric analysis using an Alexa Fluor 532-conjugated antibody.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Alexa Fluor 532-conjugated primary antibody or isotype control

-

Fixative (optional, e.g., 1% paraformaldehyde)

Methodology:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in ice-cold Staining Buffer.

-

Blocking (Optional): If staining for Fc receptors, incubate cells with an Fc block to prevent nonspecific antibody binding.

-

Antibody Staining:

-

Aliquot 100 µL of the cell suspension (1x10⁵ to 1x10⁶ cells) into flow cytometry tubes.

-

Add the predetermined optimal concentration of the Alexa Fluor 532-conjugated antibody.

-

Add an equivalent concentration of an Alexa Fluor 532-conjugated isotype control to a separate tube as a negative control.

-

Vortex gently and incubate for 30 minutes at 4°C, protected from light.

-

-

Washing: Add 2 mL of ice-cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.

-

Resuspension: Resuspend the cell pellet in 0.5 mL of Staining Buffer.

-

Fixation (Optional): If cells are not to be analyzed immediately, resuspend them in a suitable fixative.

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with a 532 nm laser for excitation and an appropriate emission filter (e.g., 575/36 bandpass).[7]

Visualized Workflows and Pathways

The following diagrams, generated using DOT script, illustrate key processes involving Alexa Fluor 532.

Caption: Workflow for conjugating proteins with Alexa Fluor 532 NHS Ester.

Caption: General experimental workflow for indirect immunofluorescence.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Alexa Fluor 532 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Alexa Fluor 532 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Alexa Fluor® 532 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 5. Alexa Fluor 532 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Ovamedi [ovamedi.com]

- 9. ulab360.com [ulab360.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Quantum Yield of Alexa Fluor 532

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of Alexa Fluor 532, with a core focus on its fluorescence quantum yield. It includes key quantitative data, a detailed experimental protocol for quantum yield determination, and visualizations to illustrate the underlying principles and workflows.

Core Photophysical Properties of Alexa Fluor 532

Alexa Fluor 532 is a bright, yellow-fluorescent dye commonly utilized in various life science applications, including fluorescence microscopy and flow cytometry.[1][2] Its utility is defined by its specific spectral characteristics and, most importantly, its efficiency in converting absorbed light into emitted fluorescence, a property quantified by the fluorescence quantum yield (Φf).

The quantum yield is a critical parameter for selecting the appropriate fluorophore for an experiment, as it directly influences the brightness and signal-to-noise ratio of the resulting data. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Quantitative Data Summary

The key photophysical parameters of Alexa Fluor 532 succinimidyl ester in aqueous solution are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Fluorescence Quantum Yield (Φf) | 0.61 | [1][3] |

| Excitation Maximum (λex) | 532 nm | [1][4] |

| Emission Maximum (λem) | 554 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 81,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Lifetime (τ) | 2.5 ns | [3] |

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield of a compound is the comparative method.[3] This technique involves comparing the fluorescence intensity of the sample under investigation (in this case, Alexa Fluor 532) to a well-characterized fluorescence standard with a known quantum yield.

Principle: When a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, it is assumed they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Detailed Methodology

1. Selection of a Suitable Standard:

-

Choose a standard that absorbs and emits in a similar spectral region to Alexa Fluor 532. For Alexa Fluor 532 (λex ~532 nm, λem ~554 nm), a suitable standard would be Rhodamine 6G in ethanol (B145695) (Φf ≈ 0.95).

-

The standard must have a well-documented and reliable quantum yield value.

2. Preparation of Solutions:

-

Prepare a stock solution of Alexa Fluor 532 and the chosen standard in a spectroscopic-grade solvent (e.g., ethanol or phosphate-buffered saline, pH 7.2).

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be carefully chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.[2][3] This low concentration range is critical to avoid inner filter effects and self-quenching phenomena.

3. Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions of both the sample and the standard.

-

Record the absorbance value at the chosen excitation wavelength (e.g., 532 nm) for each solution.

4. Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

Crucial: The experimental conditions (e.g., excitation wavelength, slit widths, cuvette path length, and detector settings) must be kept identical for all measurements of both the sample and the standard.[3]

-

A solvent blank should also be measured to subtract any background signal.

5. Data Analysis:

-

For each recorded emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength for both the Alexa Fluor 532 and the standard.

-

Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).

-

The quantum yield of the Alexa Fluor 532 sample (Φx) is then calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term becomes 1).

-

Visualizations

Experimental Workflow for Relative Quantum Yield Measurement```dot

Caption: Energy level diagram showing the processes of excitation, fluorescence, and non-radiative decay.

References

Alexa Fluor 532: A Technical Guide to Photostability and Brightness

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photostability and brightness of Alexa Fluor 532, a widely used yellow-fluorescent dye. The information is tailored for researchers, scientists, and drug development professionals who rely on fluorescence-based techniques for their work.

Core Spectroscopic and Photophysical Properties

Alexa Fluor 532 is a sulfonated rhodamine derivative designed for high performance in fluorescence imaging and other detection methods. Its key characteristics include high water solubility, pH insensitivity over a broad range, and, most notably, exceptional photostability and brightness.[1][2] These properties make it a superior choice compared to traditional dyes for demanding applications.[1][3]

Quantitative Data Summary

The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. Photostability refers to a fluorophore's resistance to photodegradation when exposed to excitation light. The following tables summarize the key quantitative data for Alexa Fluor 532 and provide a comparison with other spectrally similar fluorescent dyes.

| Property | Alexa Fluor 532 | Source |

| Excitation Maximum (nm) | 532 | [4] |

| Emission Maximum (nm) | 554 | [4] |

| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | 81,000 | [1][4] |

| Quantum Yield | 0.61 | [4] |

| Molecular Weight ( g/mol ) | ~627 | [4] |

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |

| Alexa Fluor 532 | 532 | 554 | 81,000 | 0.61 | High |

| Cy3 | ~550 | ~570 | 150,000 | 0.15 | Moderate |

| R-Phycoerythrin (R-PE) | 496, 546, 565 | 578 | 1,960,000 | 0.82 | Low |

| TRITC | 557 | 576 | 55,000 | 0.30 | Moderate |

Disclaimer: The comparative data for other fluorophores are compiled from various sources and may have been determined under different experimental conditions. Direct, side-by-side comparisons under identical conditions are recommended for the most accurate assessment.

A direct comparison study demonstrated that under constant LED illumination, Alexa Fluor 532 is significantly more photostable than R-PE, with a photobleaching half-life (t½) of 7,000 seconds compared to R-PE's 2,000 seconds.[5]

Experimental Protocols

Accurate and reproducible measurement of fluorophore photostability is critical for selecting the appropriate dye for a given experiment. Below are detailed methodologies for assessing photostability.

Protocol 1: Photobleaching Rate Measurement in Solution

This protocol outlines a general procedure for quantifying the photobleaching of a fluorescent dye in solution using a fluorometer or a fluorescence microscope.

Objective: To determine the photobleaching rate constant and half-life of a fluorophore in solution under continuous illumination.

Materials:

-

Fluorophore solution of interest (e.g., Alexa Fluor 532 conjugated to a protein)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer or fluorescence microscope with a suitable excitation source (e.g., 532 nm laser) and detector

-

Cuvettes or microscope slides with coverslips

-

Data analysis software (e.g., ImageJ/Fiji, Origin, or similar)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the fluorescently labeled sample in PBS. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.05 at the excitation maximum).

-

Instrument Setup:

-

Set the excitation and emission wavelengths on the fluorometer or select the appropriate filter set on the microscope.

-

Adjust the excitation light intensity to a level that provides a strong initial signal without causing instantaneous bleaching. It is crucial to maintain a constant illumination intensity throughout the experiment and across different samples for comparison.

-

-

Data Acquisition:

-

Place the sample in the instrument.

-

Begin continuous illumination of the sample.

-

Record the fluorescence intensity at regular time intervals over a period sufficient to observe a significant decrease in signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity for each time point.

-

If using a microscope, define a region of interest (ROI) and measure the mean intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.

-

Normalize the fluorescence intensity at each time point to the initial intensity at time zero (F/F₀).

-

Plot the normalized intensity versus time.

-

The data can often be fit to a single or double exponential decay function to determine the photobleaching rate constant(s). The half-life (t½) can be calculated as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[5]

-

Protocol 2: Comparative Photostability of Immobilized Fluorophores

This protocol is designed for comparing the photostability of different fluorophores immobilized on a solid support, such as a microscope slide.

Objective: To compare the photobleaching resistance of different fluorophores under identical imaging conditions.

Materials:

-

Solutions of different fluorophore-conjugates

-

Microscope slides and coverslips

-

Mounting medium (optional, but can influence photostability)

-

Fluorescence microscope with a camera and appropriate filter sets

-

Image analysis software

Procedure:

-

Sample Preparation:

-

Spot small volumes of the different fluorophore solutions onto a microscope slide and allow them to dry.

-

Alternatively, prepare cells or tissues labeled with the different fluorophores.

-

Mount with a coverslip, using a mounting medium if desired. Seal the edges to prevent evaporation.

-

-

Image Acquisition:

-

Using the fluorescence microscope, locate the region of interest for each fluorophore.

-

Use identical illumination intensity, exposure time, and camera gain settings for all samples.

-

Acquire a time-lapse series of images under continuous illumination.

-

-

Data Analysis:

-

For each time series, measure the mean fluorescence intensity of a defined region of interest.

-

Correct for background fluorescence.

-

Normalize the intensity of each time point to the initial intensity.

-

Plot the normalized intensity versus time for each fluorophore on the same graph for direct comparison.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to fluorescence and photostability measurements.

References

An In-depth Technical Guide to Alexa Fluor 532

For researchers, scientists, and professionals in drug development, a comprehensive understanding of fluorescent probes is paramount for accurate and reproducible experimental outcomes. This guide provides a detailed overview of Alexa Fluor 532, a widely used yellow fluorescent dye, with a focus on its core physicochemical properties, and practical applications.

Core Properties of Alexa Fluor 532

Alexa Fluor 532 is a bright, photostable, and water-soluble fluorescent dye.[1][2] Its fluorescence is insensitive to pH in the range of 4 to 10, which makes it a robust choice for various biological applications.[1][2] The succinimidyl ester (NHS ester) form of Alexa Fluor 532 is the most common derivative used for labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1]

Molecular Characteristics

The fundamental properties of Alexa Fluor 532 NHS Ester are summarized below.

| Property | Value |

| Molecular Formula | C34H33N3O11S2[3] |

| Molecular Weight | 723.8 g/mol [1][3] |

| IUPAC Name | 12-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,8,8,16,16,17-hexamethyl-20-sulfo-2-oxa-6-aza-18-azoniapentacyclo[11.7.0.0³,¹¹.0⁵,⁹.0¹⁵,¹⁹]icosa-1(20),3,5(9),10,12,14,18-heptaene-4-sulfonate[3] |

Spectroscopic Properties

The spectral characteristics of Alexa Fluor 532 make it particularly suitable for excitation by the frequency-doubled Nd:YAG laser line (532 nm).[1][4]

| Parameter | Value |

| Excitation Maximum (Ex) | 532 nm[5] |

| Emission Maximum (Em) | 554 nm[5] |

| Extinction Coefficient | 81,000 cm⁻¹M⁻¹[1][5] |

| Quantum Yield | 0.61[5] |

Experimental Protocols

The amine-reactive Alexa Fluor 532 NHS ester is a versatile tool for labeling biomolecules. What follows is a detailed protocol for a typical protein conjugation reaction.

Protein Labeling with Alexa Fluor 532 NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. For optimal results, the protein concentration should be at least 2 mg/mL.[1] It is recommended to test three different molar ratios of the reactive dye to the protein to determine the optimal degree of labeling.[1]

Materials:

-

Alexa Fluor 532 NHS Ester

-

High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

-

Protein of interest in an amine-free buffer

-

0.1–0.2 M sodium bicarbonate buffer, pH 8.3

-

Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

-

Prepare the Dye Solution: Dissolve the Alexa Fluor 532 NHS ester in DMF or DMSO.

-

Prepare the Protein Solution: Dissolve the protein in the sodium bicarbonate buffer.

-

Reaction: Add the reactive dye solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis.

Principle of Fluorescence

The underlying principle of Alexa Fluor 532, like other fluorophores, is the process of absorbing and emitting light energy. This process is central to its application in various detection and imaging techniques.

Applications in Research and Drug Development

Alexa Fluor 532 is a versatile dye used in a variety of applications due to its bright and stable signal.[1]

-

Fluorescence Microscopy: Its spectral properties make it well-suited for fluorescence microscopy applications.

-

Flow Cytometry: Alexa Fluor 532 can be used for flow cytometry, particularly with instruments equipped with a 532 nm laser.[5]

-

Immunofluorescence: It is commonly conjugated to antibodies for immunofluorescent staining of cells and tissues.

-

Super-Resolution Microscopy: Alexa Fluor 532 is also utilized in advanced imaging techniques such as dSTORM (direct stochastic optical reconstruction microscopy).[4]

References

- 1. Invitrogen Alexa Fluor 532 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 2. BP Fluor 532, Alexa Fluor 532 equivalent | BroadPharm [broadpharm.com]

- 3. Alexa Fluor 532 | C34H33N3O11S2 | CID 23543063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alexa Fluor 532 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. FluoroFinder [app.fluorofinder.com]

The Core Advantages of Alexa Fluor 532: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key advantages of utilizing Alexa Fluor 532, a bright and photostable yellow fluorescent dye. Its unique photophysical properties make it a versatile tool for a wide range of applications in biological research and drug development, particularly in fluorescence microscopy and flow cytometry.

Key Advantages at a Glance

Alexa Fluor 532 offers a distinct set of advantages that make it a superior choice for fluorescent labeling:

-

Exceptional Brightness: Alexa Fluor 532 exhibits high fluorescence quantum yield and a large extinction coefficient, resulting in exceptionally bright conjugates that enable the detection of low-abundance targets.[1][2]

-

Outstanding Photostability: Conjugates of Alexa Fluor 532 are highly resistant to photobleaching, allowing for longer exposure times and more robust image acquisition in demanding applications like confocal microscopy.[1][2]

-

pH Insensitivity: The fluorescence of Alexa Fluor 532 is stable across a broad pH range (pH 4-10), ensuring reliable performance in various cellular environments and experimental conditions.[3]

-

Excellent Water Solubility: The sulfonation of the dye's structure imparts excellent water solubility, facilitating straightforward conjugation reactions in aqueous buffers and minimizing the risk of precipitation of labeled proteins.[1][2]

-

Optimal for 532 nm Laser Lines: Its excitation maximum is ideally suited for the common 532 nm laser line found in many fluorescence microscopes and flow cytometers, ensuring efficient excitation and signal generation.[4]

-

Low Non-Specific Binding: Studies have shown that Alexa Fluor 532 conjugates exhibit a good signal-to-nonspecific binding ratio, leading to clearer images with reduced background noise.[5][6]

Photophysical and Spectral Properties

The performance of a fluorophore is defined by its photophysical properties. The following tables summarize the key quantitative data for Alexa Fluor 532, providing a basis for experimental design and comparison with other fluorophores.

Table 1: Spectral Characteristics of Alexa Fluor 532

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | 532 nm | [7][8] |

| Emission Maximum (Em) | 554 nm | [7] |

| Molar Extinction Coefficient (ε) | 81,000 cm⁻¹M⁻¹ | [2][7][8] |

| Fluorescence Quantum Yield (Φ) | 0.61 | [7] |

| Stokes Shift | 22 nm | [5] |

Table 2: Comparison of Alexa Fluor 532 with Other Common Yellow Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Alexa Fluor 532 | 532 | 554 | 81,000 | 0.61 |

| Cy3 | 550 | 570 | 150,000 | 0.15 |

| TRITC | 557 | 576 | 85,000 | 0.30 |

| Rhodamine 6G | 525 | 555 | 116,000 | 0.95 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections provide step-by-step protocols for common applications of Alexa Fluor 532.

Protocol 1: Antibody Conjugation with Alexa Fluor 532 NHS Ester

This protocol describes the conjugation of an antibody with an amine-reactive Alexa Fluor 532 N-hydroxysuccinimidyl (NHS) ester.

Materials:

-

Antibody to be labeled (1 mg/mL in amine-free buffer, e.g., PBS)

-

Alexa Fluor 532 NHS Ester

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., gel filtration)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

-

Prepare the Antibody:

-

Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.

-

-

Prepare the Dye:

-

Allow the vial of Alexa Fluor 532 NHS Ester to warm to room temperature.

-

Prepare a stock solution of the dye by dissolving it in a small amount of anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add the prepared dye solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10-20 moles of dye per mole of antibody is common.

-

Incubate the reaction for 1 hour at room temperature with gentle stirring.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

-

Collect the fractions containing the brightly colored, labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 532 nm (for the dye).

-

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for indirect immunofluorescence staining using a primary antibody and an Alexa Fluor 532-conjugated secondary antibody.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody

-

Alexa Fluor 532-conjugated secondary antibody

-

Antifade mounting medium with DAPI

Procedure:

-

Cell Fixation:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the Alexa Fluor 532-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

-

Seal the coverslips and allow the mounting medium to cure.

-

-

Imaging:

-

Visualize the fluorescence using a microscope equipped with appropriate filters for Alexa Fluor 532 (Excitation/Emission: ~532/554 nm) and DAPI.

-

Protocol 3: Flow Cytometry Analysis

This protocol provides a general workflow for staining cells for flow cytometry analysis using an Alexa Fluor 532-conjugated antibody.

Materials:

-

Single-cell suspension

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Alexa Fluor 532-conjugated antibody

-

Fc block (optional)

-

Viability dye (optional)

-

Compensation controls (single-stained beads or cells)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).

-

Wash the cells with flow cytometry staining buffer.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

-

Fc Receptor Blocking (optional):

-

If staining for cell surface markers on immune cells, incubate the cells with an Fc block to prevent non-specific binding of antibodies to Fc receptors.

-

-

Staining:

-

Add the predetermined optimal concentration of the Alexa Fluor 532-conjugated antibody to the cell suspension.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with flow cytometry staining buffer to remove unbound antibody.

-

-

Viability Staining (optional):

-

If desired, stain the cells with a viability dye to exclude dead cells from the analysis.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of staining buffer.

-

Analyze the samples on a flow cytometer equipped with a 532 nm laser.

-

Use single-stained compensation controls to correct for spectral overlap between different fluorophores in multicolor experiments.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of Alexa Fluor 532.

References

- 1. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. research.pasteur.fr [research.pasteur.fr]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Flow Cytometry Protocol | Abcam [abcam.com]

- 7. ulab360.com [ulab360.com]

- 8. biotium.com [biotium.com]

Alexa Fluor 532 for beginners in fluorescence microscopy

An In-depth Technical Guide to Alexa Fluor 532 for Fluorescence Microscopy

Introduction

Alexa Fluor 532 is a yellow-fluorescent dye widely utilized in various fluorescence-based applications, particularly in fluorescence microscopy.[1][2][3] As part of the Alexa Fluor family of dyes, it was developed to improve upon the performance of traditional fluorophores by offering enhanced brightness, greater photostability, and reduced pH sensitivity.[3][4] Its spectral properties make it an excellent choice for labeling biomolecules such as antibodies and nucleic acids, enabling researchers to visualize specific targets within cells and tissues with high clarity and signal-to-noise ratio.[4][5] Alexa Fluor 532 is particularly well-suited for excitation by the common 532 nm laser line, making it compatible with a wide range of fluorescence microscopes and flow cytometers.[1][2][6]

Core Properties of Alexa Fluor 532

The performance of a fluorophore is defined by its specific physicochemical and spectral properties. These characteristics determine its suitability for different applications and instrumentation. The key quantitative data for Alexa Fluor 532 are summarized below.

| Property | Value | Reference |

| Excitation Maximum | 532-534 nm | [1][6][7] |

| Emission Maximum | 553-554 nm | [1][4][6][7] |

| Molar Extinction Coefficient | 81,000 cm⁻¹M⁻¹ | [4][6][8] |

| Quantum Yield | 0.61 | [4][6] |

| Molecular Weight (Inner Salt) | ~723.8 g/mol | [9] |

| Recommended Laser Line | 532 nm (Nd:YAG) | [1][2][6] |

| Fluorescence Color | Yellow | [1][2][4] |

Key Features and Advantages

Alexa Fluor 532 offers several advantages over traditional dyes like TRITC and Cy3, with which it is spectrally similar.[6][10]

-

Brightness and Photostability : Alexa Fluor dyes are renowned for their intense fluorescence and resistance to photobleaching.[3][8] This allows for longer exposure times during image acquisition and the detection of low-abundance targets.[3] Studies have shown Alexa Fluor 532 to be significantly more photostable than other dyes like R-phycoerythrin (R-PE) under constant illumination.[11]

-

pH Insensitivity : The fluorescence of Alexa Fluor 532 remains stable over a broad pH range (typically pH 4 to 10), which is a critical advantage for live-cell imaging where physiological conditions can fluctuate.[1][2][3]

-

Water Solubility : The dye is chemically modified through sulfonation, making it hydrophilic and highly water-soluble.[3][4] This facilitates the conjugation process to proteins in aqueous buffers without the need for organic solvents and reduces the likelihood of conjugate precipitation.[8]

-

Instrument Compatibility : The absorption spectrum of Alexa Fluor 532 is well-matched to the 532 nm laser, a common excitation source in confocal microscopy and flow cytometry.[1][6][8]

Primary Applications in Fluorescence Microscopy

Alexa Fluor 532 is a versatile dye used in a variety of fluorescence microscopy techniques.

-

Immunofluorescence (IF) and Immunohistochemistry (IHC) : This is one of the most common applications, where Alexa Fluor 532 is conjugated to secondary antibodies.[4] This indirect detection method provides signal amplification and allows for the visualization of specific proteins in fixed cells and tissue sections.[12][13]

-

Fluorescence In Situ Hybridization (FISH) : In FISH, probes labeled with Alexa Fluor 532 are used to detect specific DNA or RNA sequences within a cell.[14] The brightness and photostability of the dye are advantageous for detecting genetic elements or gene expression patterns with high resolution.[14]

-

Super-Resolution Microscopy : Alexa Fluor 532 is suitable for advanced imaging techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), which can resolve cellular structures beyond the diffraction limit of light.[1][2][15]

Experimental Protocols and Workflows

The following sections provide detailed methodologies for common experiments involving Alexa Fluor 532.

Protocol 1: Covalent Labeling of Antibodies

This protocol describes the general procedure for conjugating an amine-reactive Alexa Fluor 532 succinimidyl ester (NHS ester) to an antibody. The NHS ester reacts with primary amines (lysine residues and the N-terminus) on the protein to form a stable covalent bond.[15][16]

Materials:

-

Antibody (IgG) at 2 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5).[16][17]

-

Alexa Fluor 532 NHS ester.

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH ~8.3.

-

Purification column (e.g., gel filtration) to separate labeled antibody from free dye.[17]

Procedure:

-

Antibody Preparation : Ensure the antibody is in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) will interfere with the reaction.[16][17] If necessary, dialyze the antibody against PBS.

-

Reaction Setup : Dissolve the Alexa Fluor 532 NHS ester in a small amount of anhydrous DMSO if it is not already provided in a pre-weighed vial for direct addition.[17]

-

Conjugation : Add the reactive dye to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point is often provided in labeling kits.[16]

-

Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.[17]

-

Purification : Remove the unreacted, free dye from the antibody-dye conjugate using a gel filtration column.[17]

-

Storage : Store the labeled antibody at 2-6°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C, potentially with the addition of glycerol.[17][18]

Protocol 2: Indirect Immunohistochemistry (IHC)

This protocol outlines the workflow for using an Alexa Fluor 532-conjugated secondary antibody to detect a primary antibody bound to a specific antigen in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides.

-

Xylene and graded ethanol (B145695) series (100%, 95%, 80%).[13]

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).[19]

-

Blocking buffer (e.g., PBS with serum from the secondary antibody host).

-

Primary antibody (unlabeled).

-

Alexa Fluor 532-conjugated secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Procedure:

-

Deparaffinization and Rehydration : Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue, and finally rinse in water.[13]

-

Antigen Retrieval : Perform heat-induced epitope retrieval by incubating slides in pre-heated citrate buffer to unmask antigens.[19]

-

Blocking : Incubate sections with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation : Apply the primary antibody diluted in blocking buffer and incubate (e.g., overnight at 4°C).

-

Washing : Rinse slides with wash buffer (e.g., PBS) to remove unbound primary antibody.

-

Secondary Antibody Incubation : Apply the Alexa Fluor 532-conjugated secondary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

-

Washing : Rinse slides thoroughly with wash buffer to remove unbound secondary antibody.

-

Counterstaining : If desired, incubate with a nuclear counterstain like DAPI.

-

Mounting : Mount the coverslip using an antifade mounting medium to preserve the fluorescence signal.

-

Visualization : Image the slide using a fluorescence microscope with appropriate filters for Alexa Fluor 532 (and DAPI, if used).

Protocol 3: Fluorescence In Situ Hybridization (FISH)

This protocol provides a general overview of the steps involved in using a probe directly labeled with Alexa Fluor 532 for FISH on chromosome spreads or tissue sections.

Materials:

-

Slides with prepared cells or tissue sections.

-

Alexa Fluor 532-labeled DNA or RNA probe.

-

Denaturation solution (e.g., 70% Formamide (B127407) in 2X SSC).[21]

-

Hybridization buffer.

-

Wash buffers (e.g., SSC with formamide).[22]

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Procedure:

-

Sample Preparation : Prepare and fix the cells or tissue on the slide according to standard protocols.

-

Denaturation : Denature the chromosomal DNA on the slide by immersing it in a formamide/SSC solution at an elevated temperature (e.g., 70°C).[21] Simultaneously, denature the labeled probe in hybridization buffer.[21]

-

Hybridization : Apply the denatured probe mixture to the denatured slide, cover with a coverslip, and seal. Incubate overnight in a humidified chamber at a specific temperature (e.g., 37°C) to allow the probe to anneal to its complementary target sequence.[20]

-

Post-Hybridization Washes : Remove the coverslip and perform a series of stringent washes with solutions of decreasing salt concentration (SSC) and formamide at an elevated temperature (e.g., 45°C) to remove non-specifically bound probe.[21][22]

-

Counterstaining : Stain the nuclei with a counterstain like DAPI to visualize the chromosomes or cell nuclei.

-

Mounting and Visualization : Mount the slide with an antifade medium and visualize using a fluorescence microscope with the appropriate filter sets.

References

- 1. Alexa Fluor 532 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Alexa Fluor 532 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Alexa Fluor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Spectrum [Alexa Fluor 532] | AAT Bioquest [aatbio.com]

- 8. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Alexa Fluor 532 | C34H33N3O11S2 | CID 23543063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SMN/Alexa Fluor 532 FluoroFinder [app.fluorofinder.com]

- 11. A Low-Cost, High-Performance System for Fluorescence Lateral Flow Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ErbB2/Her2 Antibody (191924) [Alexa Fluor® 532] (FAB1129X) by Novus, Part of Bio-Techne [bio-techne.com]

- 13. static.fishersci.eu [static.fishersci.eu]

- 14. 蛍光 in situ ハイブリダイゼーション(FISH) | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. ulab360.com [ulab360.com]

- 17. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. med.upenn.edu [med.upenn.edu]

- 22. takara.co.kr [takara.co.kr]

Alexa Fluor 532: A Technical Guide for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Alexa Fluor 532 for live-cell imaging applications. We delve into the core properties of this fluorophore, provide detailed experimental protocols, and offer insights into its performance, enabling you to optimize your imaging experiments and generate high-quality, reliable data.

Core Properties of Alexa Fluor 532

Alexa Fluor 532 is a bright and photostable yellow-fluorescent dye that has become a valuable tool for a wide range of fluorescence microscopy applications, including live-cell imaging. Its spectral characteristics, with an excitation maximum at approximately 532 nm and an emission maximum at around 554 nm, make it well-suited for excitation with the common 532 nm laser line.[1]

A key advantage of Alexa Fluor 532 for live-cell imaging is its insensitivity to pH over a wide molar range, which ensures a stable fluorescent signal even in the dynamic and often fluctuating pH environments of living cells.[1][2] Furthermore, the Alexa Fluor family of dyes, in general, is known for its high quantum yield and lower susceptibility to photobleaching compared to traditional dyes like FITC and rhodamine, allowing for longer imaging sessions with reduced phototoxicity.

Table 1: Quantitative Properties of Alexa Fluor 532

| Property | Value | Reference |

| Excitation Maximum | ~532 nm | [1] |

| Emission Maximum | ~554 nm | [1] |

| Molar Extinction Coefficient | ~81,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.61 | |

| pH Insensitivity | Stable over a wide molar range | [1][2] |

Suitability for Live-Cell Imaging

The inherent properties of Alexa Fluor 532 make it a strong candidate for live-cell imaging. Its brightness allows for the use of lower excitation power, which in turn minimizes phototoxicity and photobleaching, crucial factors for maintaining cell health and obtaining reliable data from living specimens. Studies have also indicated that Alexa Fluor 532 has a favorable ratio of signal to nonspecific binding, which is important for achieving high-contrast images with minimal background fluorescence.[3][4]

While specific quantitative data on the cytotoxicity of Alexa Fluor 532 is limited in the reviewed literature, the general principle for live-cell imaging is to use the lowest effective concentration of the fluorescent probe to minimize any potential adverse effects on cell viability and function. It is always recommended to perform a dose-response curve and a viability assay (e.g., using a live/dead stain) to determine the optimal concentration for your specific cell type and experimental conditions.

Experimental Protocols

Here, we provide detailed methodologies for common live-cell imaging experiments using Alexa Fluor 532-conjugated probes.

Live-Cell Immunofluorescence of Cell Surface Antigens

This protocol outlines the steps for labeling cell surface proteins on live cells using an Alexa Fluor 532-conjugated secondary antibody.

Materials:

-

Live cells cultured on imaging-compatible dishes or coverslips

-

Primary antibody specific to the cell surface antigen of interest

-

Alexa Fluor 532-conjugated secondary antibody

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12 with HEPES)

-

Blocking buffer (e.g., 1% BSA in live-cell imaging medium)

Protocol:

-

Cell Preparation: Culture cells to the desired confluency. Twenty-four hours before imaging, plate the cells onto imaging dishes or coverslips.

-

Washing: Gently wash the cells twice with pre-warmed (37°C) live-cell imaging medium.

-

Blocking: To reduce non-specific antibody binding, incubate the cells in blocking buffer for 30 minutes at 37°C.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Remove the blocking buffer and add the primary antibody solution to the cells. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium.

-

Secondary Antibody Incubation: Dilute the Alexa Fluor 532-conjugated secondary antibody in blocking buffer. Recommended starting concentrations are typically in the range of 1-10 µg/mL, but should be optimized.[5] Protect the antibody solution from light. Add the secondary antibody solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Final Washes: Gently wash the cells three to five times with pre-warmed live-cell imaging medium.

-

Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for Alexa Fluor 532 (Excitation: ~530/20 nm; Emission: ~575/40 nm).

References

- 1. biotium.com [biotium.com]

- 2. biocompare.com [biocompare.com]

- 3. Live-cell Imaging of Endocytic Transport using Functionalized Nanobodies in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-molecule live-cell imaging of clathrin-based endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

Alexa Fluor 532: A Technical Guide to Laser Compatibility and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alexa Fluor 532, a popular yellow-fluorescent dye, with a focus on its compatibility with various laser sources and its application in common laboratory techniques. This document will detail the dye's spectral properties, discuss optimal laser pairings for various applications, and provide exemplary experimental protocols.

Core Properties of Alexa Fluor 532

Alexa Fluor 532 is a bright and photostable fluorescent dye commonly used in applications such as fluorescence microscopy and flow cytometry.[1][2] Its key spectral properties are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum | 532 nm | [1][3] |

| Emission Maximum | 554 nm | [1][3] |

| Extinction Coefficient | 81,000 cm⁻¹M⁻¹ | [1][4] |

| Quantum Yield | 0.61 | [1] |

| Molecular Weight | 627 g/mol | [1] |

Alexa Fluor 532 is known for its pH insensitivity over a wide range, ensuring stable fluorescence signals in various experimental conditions, including live-cell imaging.[3][4]

Laser Compatibility and Applications

The excitation spectrum of Alexa Fluor 532 is well-matched with the 532 nm laser line, which is a common feature in many fluorescence-based instruments.[1][3] This makes the 532 nm laser the optimal choice for exciting this fluorophore. Other laser lines that can be used, though less efficiently, are those close to the excitation peak.

The primary applications for Alexa Fluor 532 include:

-

Fluorescence Microscopy: This dye is widely used for imaging fixed and live cells.[1][3] Its brightness and photostability allow for clear and prolonged image acquisition.[4]

-

Flow Cytometry: While Phycoerythrin (PE) is often preferred in this application due to its brightness, Alexa Fluor 532 is a viable option, especially in multicolor panels where spectral overlap needs to be minimized.[1][2] Many modern flow cytometers are equipped with 532 nm lasers.[1][5]

-

Super-Resolution Microscopy: Alexa Fluor 532 is particularly useful in techniques like dSTORM (direct stochastic optical reconstruction microscopy).[3][6]

Below is a diagram illustrating the logical relationship for selecting a laser for use with Alexa Fluor 532 in different applications.

Caption: Laser selection workflow for Alexa Fluor 532.

Experimental Protocols

A common application of Alexa Fluor 532 is in immunofluorescence staining. The following is a detailed protocol for staining microtubules in cultured cells, a technique used to visualize the cytoskeleton.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Triton X-100 solution (0.1% in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., Alexa Fluor 532 goat anti-mouse IgG)

-

Mounting medium with an anti-fade reagent

Protocol:

-

Cell Fixation:

-

Wash cells gently with PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate with blocking buffer for at least 30 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., mouse anti-α-tubulin) to its optimal concentration in blocking buffer.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the Alexa Fluor 532-conjugated secondary antibody in blocking buffer. Protect from light from this point forward.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.

-

Wash three times with PBS for 5 minutes each.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained microtubules using a fluorescence microscope equipped with a 532 nm laser and appropriate emission filters (e.g., a 575/36 nm bandpass filter).[1]

-

The following diagram outlines the general workflow for this immunofluorescence protocol.

Caption: General immunofluorescence workflow.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Panel Builder [beta.fluorofinder.com]

- 3. Alexa Fluor 532 Dye | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Flow Cytometry Lasers | Modulight [modulight.com]

- 6. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols: Alexa Fluor 532 Antibody Conjugation

These application notes provide a detailed protocol for the covalent conjugation of Alexa Fluor 532 NHS ester to antibodies. The protocol is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for various applications such as immunofluorescence microscopy, flow cytometry, and western blotting.

Introduction

Alexa Fluor 532 is a bright, yellow-green fluorescent dye with an excitation maximum at 532 nm and an emission maximum at 554 nm.[1][2] The succinimidyl ester (NHS ester) reactive form of Alexa Fluor 532 readily reacts with primary amines (e.g., on lysine (B10760008) residues) on proteins to form a stable amide bond.[1][3] This protocol outlines the materials, procedures, and calculations necessary to successfully conjugate Alexa Fluor 532 to an antibody and characterize the final product.

Materials and Equipment

Materials

-

Purified antibody (free of amine-containing buffers and stabilizers like BSA)[4][5]

-

Alexa Fluor 532 NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)[6]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[1][3][7]

-

Purification Resin (e.g., Sephadex G-25) or spin columns[2][4]

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Bovine Serum Albumin (BSA) for stabilization of dilute conjugates (optional)[1][2]

-

Sodium azide (B81097) (optional, for storage)[1][2]

Equipment

-

Spectrophotometer

-

Microcentrifuge

-

Pipettes

-

Reaction tubes

-

Gel filtration or spin columns

-

Vortexer or rotator

Experimental Protocols

Antibody Preparation

It is crucial to start with a purified antibody at a suitable concentration and in a buffer that is free of primary amines (e.g., Tris) and stabilizers like BSA, as these will compete with the antibody for reaction with the NHS ester.[4][5]

-

Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a spin column.[8]

-

Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the reaction buffer.[1][2] Conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.[4]

Conjugation Reaction

The following protocol is optimized for labeling approximately 1 mg of an IgG antibody.[1][2]

-

Prepare Antibody Solution: To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate to ensure the pH is between 8.0 and 8.5.[1][6]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor 532 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]

-

Initiate Reaction: Add a calculated amount of the dye stock solution to the antibody solution. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point.[4] For IgG antibodies, an optimal degree of labeling is typically between 3 and 8 moles of dye per mole of antibody.[1][2]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[6][7]

Purification of the Conjugate

After the incubation, it is essential to remove any unreacted dye from the antibody-dye conjugate.

-

Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[4]

-

Separation: Apply the reaction mixture to the top of the column. The labeled antibody will pass through the column more quickly than the smaller, unreacted dye molecules.

-

Elution: Elute the column with PBS (pH 7.2-7.4). Collect the first colored fraction, which contains the conjugated antibody.[4] Alternatively, spin columns can be used for rapid purification.[2]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, must be determined.

-

Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and 532 nm (A532) in a cuvette with a 1 cm pathlength.[1]

-

Calculation of Antibody Concentration: Protein Concentration (M) = [A280 - (A532 x CF280)] / ε_protein

-

Calculation of Degree of Labeling (DOL): DOL = A532 / (ε_dye x Protein Concentration (M))

-

ε_dye: Molar extinction coefficient of Alexa Fluor 532 at 532 nm (~81,000 M⁻¹cm⁻¹).[1]

-

An optimal DOL for IgG antibodies is generally between 3 and 8.[1][2] Over-labeling can lead to fluorescence quenching and reduced antibody activity.[1]

Storage of the Conjugated Antibody

Proper storage is critical to maintain the functionality of the fluorescently labeled antibody.

-

Short-term storage: Store the conjugate at 4°C in the dark.[1][9]

-

Long-term storage: For storage longer than a few weeks, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[9][10]

-

Protection from light: Always protect the fluorescent conjugate from light to prevent photobleaching.[9]

-

Additives: If the conjugate concentration is less than 1 mg/mL, adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can be beneficial.[1][2] Sodium azide can be added to a final concentration of 0.02-0.05% to prevent microbial growth for storage at 4°C.

Data Presentation

Table 1: Key Parameters for Alexa Fluor 532 Antibody Conjugation

| Parameter | Recommended Value | Reference |

| Antibody Concentration | 2 mg/mL | [1][2] |

| Reaction Buffer pH | 8.3 - 8.5 | [3][7] |

| Molar Ratio (Dye:Antibody) | 5:1 to 15:1 | [4] |

| Optimal Degree of Labeling (DOL) for IgG | 3 - 8 | [1][2] |

| Alexa Fluor 532 Extinction Coefficient (ε_dye) | ~81,000 M⁻¹cm⁻¹ | [1] |

| IgG Extinction Coefficient (ε_protein) | ~203,000 M⁻¹cm⁻¹ | [1][2] |

| Alexa Fluor 532 Correction Factor (CF280) | ~0.09 | [1] |

Visualizations

Caption: Experimental workflow for antibody conjugation.

Caption: Chemical reaction of Alexa Fluor 532 NHS ester with an antibody.

References

- 1. ulab360.com [ulab360.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. fluidic.com [fluidic.com]

- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 5. bidmc.org [bidmc.org]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. fortislife.com [fortislife.com]

- 9. Antibody Storage and Antibody Shelf Life [labome.com]

- 10. sysy.com [sysy.com]

Application Notes: Labeling Proteins with Alexa Fluor™ 532 Succinimidyl Ester

Introduction

Alexa Fluor™ 532 is a bright, yellow-fluorescent dye with excitation and emission maxima of approximately 530 nm and 554 nm, respectively.[1][2] Its succinimidyl ester (also known as NHS ester) derivative is one of the most popular tools for covalently attaching this fluorophore to proteins.[2] The succinimidyl ester moiety reacts efficiently and specifically with primary amines on the protein surface to form a stable amide bond, resulting in a fluorescently labeled protein conjugate.[1][3] This protocol provides a detailed guide for researchers, scientists, and drug development professionals on how to successfully label proteins with Alexa Fluor™ 532 succinimidyl ester for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.[4]

Principle of the Reaction